REACTION_CXSMILES
|
[NH:1]1[C:5]([C:6](OC)=[O:7])=[C:4]([C:10](OC)=[O:11])[N:3]=[CH:2]1>O1CCCC1>[OH:7][CH2:6][C:5]1[N:1]=[CH:2][NH:3][C:4]=1[CH2:10][OH:11]
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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N1C=NC(=C1C(=O)OC)C(=O)OC
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Name
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LAH lithium aluminum hydride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Neutralize with NH4Cl solution and filter
|
Type
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CONCENTRATION
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Details
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Concentrate the filtrate under vacumm
|
Type
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EXTRACTION
|
Details
|
extract the product with ethanol
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Type
|
CUSTOM
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Details
|
Remove the solvent, filtrate through alumina using a THF solvent
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=CNC1CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |